molecular formula C9H18N2 B13826449 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 3431-14-9

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B13826449
CAS No.: 3431-14-9
M. Wt: 154.25 g/mol
InChI Key: GRVYLQCUQSTGMP-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,9-diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ This compound is part of the diazabicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane typically involves the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by piperidine or tetrabutylammonium fluoride (TBAF), resulting in high yields of the desired bicyclic structure . Another method involves the reaction of 2-substituted cyclohex-2-enones with suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a modulator of AMPA receptors sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

3431-14-9

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C9H18N2/c1-10-6-8-4-3-5-9(7-10)11(8)2/h8-9H,3-7H2,1-2H3

InChI Key

GRVYLQCUQSTGMP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC(C1)N2C

Origin of Product

United States

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